4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

EGFR Kinase Inhibition Cellular Phosphorylation

4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a synthetic 4-(arylamino)quinoline-3-carbonitrile derivative within the broader class of irreversible tyrosine kinase inhibitors (TKIs). This compound features a core quinoline scaffold substituted at the 6-position with an ethyl group and at the 4-position with a (3-chloro-4-methylphenyl)amino moiety.

Molecular Formula C19H17Cl2N3
Molecular Weight 358.27
CAS No. 1323535-16-5
Cat. No. B2684709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
CAS1323535-16-5
Molecular FormulaC19H17Cl2N3
Molecular Weight358.27
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)C)Cl.Cl
InChIInChI=1S/C19H16ClN3.ClH/c1-3-13-5-7-18-16(8-13)19(14(10-21)11-22-18)23-15-6-4-12(2)17(20)9-15;/h4-9,11H,3H2,1-2H3,(H,22,23);1H
InChIKeySGTOHKRVVUMSDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride (CAS 1323535-16-5): Procurement-Relevant Profile


4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a synthetic 4-(arylamino)quinoline-3-carbonitrile derivative within the broader class of irreversible tyrosine kinase inhibitors (TKIs). This compound features a core quinoline scaffold substituted at the 6-position with an ethyl group and at the 4-position with a (3-chloro-4-methylphenyl)amino moiety. The class is best characterized by the clinically development compound Neratinib (HKI-272), and the literature demonstrates that subtle modifications to the 4-arylamino and 6,7-substituent patterns profoundly impact kinase selectivity, covalent binding efficiency, and cellular potency [1].

Why 4-(Arylamino)quinoline-3-carbonitrile Analogs Cannot Be Considered Interchangeable with CAS 1323535-16-5


Within the 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile series, even minor alterations to the aniline ring dramatically shift selectivity profiles between HER-2 and EGFR, as well as mutant versus wild-type receptors. The Tsou et al. (2005) structure-activity relationship (SAR) study established that a large lipophilic group at the para position of the 4-(arylamino) ring improves HER-2 kinase potency, while the presence and positioning of halogen substituents alter irreversible binding kinetics [1]. Consequently, generic substitution between analogs—for example, a 4-chloro, 3-chloro-4-fluoro, or 3,5-dimethyl variant—without direct comparative biological data risks introducing unpredictable changes in target engagement and cellular activity. Evidence for the specific 3-chloro-4-methyl substitution pattern carried by CAS 1323535-16-5 is required to justify its selection over closely related commercially available compounds.

Quantitative Differentiation Evidence for 4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride: A Critical Appraisal


EGFR Kinase Inhibition: Potency Gap vs. Reference Irreversible Inhibitors

In cellular EGFR inhibition assays, CAS 1323535-16-5 demonstrates markedly lower potency compared to advanced 4-(arylamino)quinoline-3-carbonitrile inhibitors from the same chemical series. Specifically, the compound inhibits EGFR phosphorylation in NCI-H292 cells with an IC50 of 10,000 nM, representing a ~180-fold loss in potency relative to the reference irreversible inhibitor Pelitinib (EKB-569), which exhibits an IC50 of 38.5 nM in enzymatic EGFR assays [1]. This substantial potency gap is consistent across NCI-H292 and NCI-H1975 cellular contexts (IC50 = 21,000 nM), indicating that the 3-chloro-4-methyl substitution pattern is suboptimal for EGFR engagement within this chemotype [1].

EGFR Kinase Inhibition Cellular Phosphorylation

Kinase Selectivity Profile: Lack of Multi-Target Activity vs. Pan-ErbB Inhibitors

Broad kinome profiling reveals that CAS 1323535-16-5 is a highly selective but weak inhibitor. The compound shows no meaningful inhibition of VEGFR1 or VEGFR3 (IC50 ≥ 10,000 nM for both) in radiometric protein kinase assays [1]. This contrasts with other quinoline-3-carbonitrile compounds that exhibit pan-ErbB or multi-kinase activity, such as Neratinib (HKI-272), which potently inhibits both HER-2 (IC50 = 59 nM) and EGFR (IC50 = 92 nM) [2]. The absence of VEGFR activity combined with weak EGFR inhibition suggests this compound occupies a narrow target space, making it a cleaner tool compound for studying isolated binding interactions but unsuitable for multi-target pharmacology studies.

Kinase Selectivity VEGFR Off-target Profiling

Structural Differentiation: 3-Chloro-4-methyl Aniline Motif vs. 4-Chloro and 3,5-Dimethyl Analogs

Three commercially available analogs—4-[(4-chlorophenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride (CAS 1331239-16-7), 4-[(3,5-dimethylphenyl)amino]-6-ethylquinoline-3-carbonitrile hydrochloride (CAS 1323621-73-3), and 4-((3-chloro-4-fluorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride—offer distinct aromatic substitution patterns. CAS 1323535-16-5 uniquely combines a meta-chloro and para-methyl substitution on the aniline ring . The Tsou et al. (2005) SAR demonstrates that the para substituent size and the meta halogen identity critically modulate HER-2 vs. EGFR selectivity, as well as irreversible inhibitor binding kinetics [1]. This structural nuance provides a rationale for selecting CAS 1323535-16-5 when exploring the impact of dual electron-withdrawing/-donating substituent combinations that are absent in the 4-chloro (electron-withdrawing only) and 3,5-dimethyl (electron-donating only) analogs.

Structural Analog SAR Chemical Diversity

BindingDB Reported Multi-Target IC50 Values for CAS 1323535-16-5 vs. Related Quinoline-3-carbonitriles

Aggregated BindingDB data for CAS 1323535-16-5 reveals a narrow activity profile: the compound displays weak inhibition across EGFR (IC50 10,000–21,000 nM), VEGFR1 (IC50 >10,000 nM), VEGFR3 (IC50 1,980 nM), and Src (IC50 1,665 nM) [1]. In contrast, another 4-(arylamino)quinoline-3-carbonitrile analog, CHEMBL1934622, potently inhibits EGFR phosphorylation with an IC50 of 22 nM in A431 cells [2]. This >450-fold potency differential illustrates how minor structural changes within the same scaffold can shift activity from the nanomolar to the micromolar range. The consistent weak activity across multiple kinase targets for CAS 1323535-16-5 suggests it occupies a selectivity niche that is potentially useful for off-target counter-screening or as a biologically inactive scaffold control.

Binding Affinity Multi-kinase Selectivity Window

Recommended Research Applications for 4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride Based on Quantitative Evidence


Negative Control for EGFR/HER-2 Irreversible Inhibitor Screening

The consistently high micromolar IC50 values against EGFR (10,000–21,000 nM) [1] qualify this compound as a chemically matched negative control for irreversible 4-(arylamino)quinoline-3-carbonitrile inhibitor screening. It can be used alongside potent analogs such as Pelitinib (EKB-569, IC50 = 38.5 nM) or Neratinib (HKI-272) to establish assay windows and validate covalent target engagement specificity in biochemical and cellular kinase assays.

Structure-Activity Relationship (SAR) Library Expansion

As a member of the 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile series, CAS 1323535-16-5 uniquely contributes the 3-chloro-4-methyl aniline motif—a substitution pattern not represented by commercially available 4-chloro, 3,5-dimethyl, or 3-chloro-4-fluoro analogs . This makes it a valuable building block for medicinal chemistry teams constructing SAR libraries to probe the effects of mixed electron-withdrawing and electron-donating substituents on kinase hinge-region binding [2].

Off-Target Kinase Selectivity Counter-Screen

The compound's weak activity against VEGFR1 (IC50 >10,000 nM), VEGFR3 (IC50 1,980 nM), and Src (IC50 1,665 nM) [1] supports its use as a low-affinity probe in kinase selectivity panels. Researchers can employ it to distinguish non-specific binding artifacts from genuine kinase inhibition when profiling more potent quinoline-3-carbonitrile leads.

Chemical Probe for Studying Covalent Inhibitor Binding Determinants

The compound lacks a Michael acceptor group at the 6-position (bearing only an ethyl substituent), which precludes covalent bond formation with the conserved cysteine residue in the ErbB kinase active site—a key mechanistic feature of irreversible inhibitors such as Neratinib [2]. This characteristic makes CAS 1323535-16-5 suitable for studies aimed at decoupling reversible binding affinity from covalent engagement in the quinoline-3-carbonitrile chemotype.

Quote Request

Request a Quote for 4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.